molecular formula C7H7N3 B3029552 Imidazo[1,5-A]pyridin-8-amine CAS No. 697739-15-4

Imidazo[1,5-A]pyridin-8-amine

Cat. No.: B3029552
CAS No.: 697739-15-4
M. Wt: 133.15
InChI Key: INLFZTRHTAKIMI-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridin-8-amine is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and versatile applications. This compound is part of the imidazo[1,5-A]pyridine family, known for its luminescent properties and biological activities. It is widely used in various fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,5-A]pyridin-8-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-aryl amidines with aldehydes in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and high yield. For instance, a one-pot synthesis involving the reaction of 2-aminopyridine, aldehydes, and isocyanides under microwave irradiation has been reported .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-A]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-A]pyridines and their derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Imidazo[1,5-A]pyridin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,5-A]pyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its anticancer activity . Additionally, it can modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,5-A]pyridin-8-amine stands out due to its unique structural features, which confer distinct luminescent properties and biological activities. Its versatility in various applications, from materials science to medicine, highlights its significance in scientific research .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLFZTRHTAKIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666112
Record name Imidazo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697739-15-4
Record name Imidazo[1,5-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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